molecular formula C13H8BrClN2 B077485 2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE CAS No. 14225-83-3

2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE

Cat. No.: B077485
CAS No.: 14225-83-3
M. Wt: 307.57 g/mol
InChI Key: JJFNHTWNUMDUHI-UHFFFAOYSA-N
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Description

Historical Development of Halogenated Benzimidazole Derivatives

The historical development of halogenated benzimidazole derivatives traces back to the fundamental discovery of benzimidazole itself in 1944, when researchers first recognized the biological potential of this heterocyclic system. The initial investigation into benzimidazole compounds was sparked by Woolley's hypothesis that benzimidazoles possessed purine-like construction and could evoke significant biological applications. This foundational work established the groundwork for subsequent exploration of halogenated derivatives, which emerged as researchers sought to enhance the biological activities and pharmacological properties of the basic benzimidazole scaffold.

The development of halogenated benzimidazole derivatives gained substantial momentum in the 1950s when researchers at CIBA pharmaceutical company discovered various benzimidazole derivatives with enhanced biological activities. The incorporation of halogen atoms into the benzimidazole structure was recognized as a powerful strategy for modulating biological activity, as demonstrated by early research showing that halogen substituents could significantly influence antimicrobial and antifungal properties. The specific development of dual-halogenated derivatives, such as 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, represents a more recent advancement in this field, building upon decades of research into the structure-activity relationships of halogenated heterocycles.

The evolution of synthetic methodologies for halogenated benzimidazole derivatives has been marked by continuous improvements in regioselectivity and yield optimization. Early synthetic approaches often suffered from poor regioselectivity and harsh reaction conditions, leading to the development of more sophisticated methods that could selectively introduce halogen atoms at specific positions. The advancement of directed halogen-metal exchange methodologies has particularly contributed to the efficient synthesis of compounds like 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, enabling precise control over substitution patterns.

Structural Classification within Heterocyclic Chemistry

The structural classification of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole within heterocyclic chemistry reveals its position as a member of the bicyclic aromatic heterocycle family, specifically belonging to the benzimidazole class where a benzene ring is fused to an imidazole ring. The compound exhibits a complex substitution pattern that places it within the subclass of diaryl-substituted benzimidazoles, distinguished by the presence of a brominated phenyl group at the 2-position of the benzimidazole core. The additional chlorine substitution at the 5-position of the benzimidazole ring further categorizes this compound as a polyhalogenated derivative, representing one of the more structurally complex members of this chemical family.

The heterocyclic classification system recognizes benzimidazole derivatives as privileged structures due to their association with diverse biological activities. Within this framework, 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole occupies a unique position as it combines multiple halogen substituents in a specific geometric arrangement that influences both electronic properties and molecular interactions. The compound's classification is further refined by considering the specific positioning of substituents, where the 2-phenyl substitution pattern is recognized as particularly significant for biological activity, while the 5-chloro substitution provides additional electronic modulation.

The structural features of this compound align with established classification criteria for bioactive benzimidazole derivatives, particularly those designed for pharmaceutical applications. The presence of halogen substituents places it within the category of derivatives specifically engineered for enhanced biological interactions, where halogen atoms serve as both electronic modulators and potential sites for molecular recognition. This classification framework is essential for understanding structure-activity relationships and predicting biological properties based on structural analogies within the benzimidazole family.

Research Significance in Medicinal Chemistry

The research significance of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole in medicinal chemistry stems from the established therapeutic potential of halogenated benzimidazole derivatives across multiple pharmacological targets. Recent research has demonstrated that benzimidazole derivatives exhibit remarkable versatility in biological applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The specific halogenation pattern present in this compound offers unique opportunities for developing novel therapeutic agents, as halogen substitution has been shown to significantly influence bioactivity, selectivity, and pharmacokinetic properties.

Clinical research has revealed that halogenated benzimidazole derivatives possess enhanced antimicrobial activity compared to their non-halogenated counterparts, with studies showing that benzimidazole benzene ring substituents, particularly halogens, increase antimicrobial effectiveness. The dual halogenation pattern in 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole provides an optimal platform for investigating structure-activity relationships in antimicrobial applications. Research has demonstrated that metal complexes of halogenated benzimidazole derivatives exhibit superior antimicrobial activity, with silver and mercury complexes showing particularly high activity against bacterial pathogens.

The anticancer research potential of this compound class has been extensively documented, with benzimidazole derivatives showing significant cytotoxic activity against various cancer cell lines. Studies have revealed that specific substitution patterns on the benzimidazole scaffold can lead to multi-target kinase inhibition, including inhibition of epidermal growth factor receptor and human epidermal growth factor receptor 2, which are crucial targets in cancer therapy. The halogenated nature of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole suggests potential for enhanced binding affinity and selectivity in kinase inhibition applications.

Research into anti-inflammatory applications has shown that benzimidazole derivatives can effectively modulate inflammatory pathways through interaction with various molecular targets. The structure-activity relationship analysis indicates that substitutions at specific positions of the benzimidazole nucleus, particularly halogen substitutions, greatly influence anti-inflammatory activity. Studies have demonstrated that halogenated benzimidazole derivatives can inhibit cyclooxygenase enzymes and lipoxygenase pathways, providing multiple mechanisms for anti-inflammatory effects.

Position in Contemporary Chemical Research

The position of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole in contemporary chemical research reflects the current emphasis on developing sophisticated heterocyclic compounds with enhanced biological activities and improved pharmacological properties. Modern research approaches have shifted toward the design of multi-target compounds that can simultaneously interact with multiple biological pathways, and halogenated benzimidazole derivatives represent prime candidates for such applications. Contemporary synthetic methodologies have evolved to accommodate the complex structural requirements of compounds like 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, incorporating green chemistry principles and advanced catalytic systems.

Current research trends emphasize the development of environmentally friendly synthetic routes for halogenated benzimidazole derivatives, with recent studies demonstrating the use of ultrasonic irradiation, microwave-assisted synthesis, and water-based reaction systems. These modern approaches have significantly improved the efficiency and sustainability of producing complex halogenated derivatives while maintaining high yields and selectivity. The synthesis of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole benefits from these advanced methodologies, enabling more precise control over substitution patterns and stereochemistry.

Contemporary medicinal chemistry research has increasingly focused on the rational design of benzimidazole derivatives based on computational modeling and structure-based drug design approaches. Studies have employed molecular docking simulations to understand the binding interactions of halogenated benzimidazole derivatives with various biological targets, providing insights into optimal substitution patterns for enhanced activity. The specific halogenation pattern in 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole has been identified as particularly suitable for computational studies due to its well-defined electronic properties and geometric constraints.

Table 1: Physical and Chemical Properties of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole

Property Value Reference
Molecular Formula C₁₃H₈BrClN₂
Molecular Weight 307.57 g/mol
CAS Number 14225-83-3
Melting Point 150-151.5°C
Predicted Boiling Point 475.3±51.0°C
Predicted Density 1.631±0.06 g/cm³
Predicted pKa 9.85±0.10

Properties

IUPAC Name

2-(2-bromophenyl)-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2/c14-10-4-2-1-3-9(10)13-16-11-6-5-8(15)7-12(11)17-13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFNHTWNUMDUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80587627
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14225-83-3
Record name 2-(2-Bromophenyl)-6-chloro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80587627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of 4,5-Dichloro-o-phenylenediamine

The foundational step involves cyclizing 4,5-dichloro-o-phenylenediamine with carbonyl di-imidazole (CDI) to form 5,6-dichloro-1,3-dihydro-2H-benzimidazol-2-one (Compound II). This reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving near-quantitative yields (98%). CDI acts as a cyclizing agent, facilitating the formation of the imidazolone ring via nucleophilic acyl substitution.

Reaction Conditions:

  • Solvent: THF (330 mL per 72 g diamine)

  • Reagents: CDI (1.7 equiv), 4,5-dichloro-o-phenylenediamine

  • Temperature: 20–25°C

  • Yield: 98%

Bromination with Phosphorus Oxybromide

The second step involves brominating Compound II with phosphorus oxybromide (POBr₃) in ethyl acetate under reflux to yield 2-bromo-5,6-dichloro-1H-benzimidazole. This step replaces the carbonyl oxygen with bromine, achieving 77% yield after purification.

Reaction Conditions:

  • Solvent: Ethyl acetate (1.25 L per 50 g Compound II)

  • Reagents: POBr₃ (3 equiv)

  • Temperature: Reflux (~77°C) for 29 hours

  • Workup: Aqueous extraction, charcoal treatment, and crystallization

  • Yield: 77%

Reaction Optimization and Scalability

Solvent and Stoichiometry

The use of THF in cyclization ensures solubility of both the diamine and CDI, while ethyl acetate in bromination minimizes side reactions. Stoichiometric excess of POBr₃ (3 equiv) drives the bromination to completion, though higher equivalents risk decomposition.

Temperature and Time Dependence

Extended reflux durations (>24 hours) in bromination are critical for complete conversion, as shorter times result in unreacted starting material. Lower temperatures (e.g., 50°C) reduce yields to <50%, underscoring the necessity of reflux conditions.

Comparative Analysis with Alternative Methods

Diazotization-Based Bromination

Traditional diazotization methods using bromine or HBr often suffer from capricious reactivity and lower yields (40–60%) due to intermediate instability. The POBr₃ route offers superior reliability and scalability, avoiding aqueous conditions that hydrolyze sensitive intermediates.

Chlorination vs. Bromination

Substituting POBr₃ with phosphorus oxychloride (POCl₃) yields the 2-chloro analog, but bromine’s larger atomic radius introduces steric and electronic effects that necessitate adjusted reaction times.

Mechanistic Insights

Cyclization Mechanism

CDI activates the diamine’s amine groups, forming an imidazolium intermediate that undergoes intramolecular cyclization. The mechanism proceeds via:

  • Nucleophilic attack by the amine on CDI’s carbonyl.

  • Elimination of imidazole, forming the benzimidazolone ring.

Bromination Pathway

POBr₃ acts as both a Lewis acid and brominating agent. The carbonyl oxygen of Compound II coordinates to phosphorus, facilitating bromide displacement and subsequent aromatization.

Applications and Derivative Synthesis

2-(2-Bromo-phenyl)-5-chloro-1H-benzimidazole serves as a precursor to antiviral and anticancer agents. Functionalization at the 1-position (e.g., glycosylation) enhances bioavailability, as seen in ribavirin analogs.

Data Table 1: Summary of Synthetic Conditions

StepReagentsSolventTemperatureTime (h)Yield (%)
CyclizationCDITHF20–25°C398
BrominationPOBr₃Ethyl acetateReflux2977

Data Table 2: Comparative Halogenation Methods

Halogenating AgentProductYield (%)Key Advantage
POBr₃2-Bromo derivative77High reliability, scalability
HBr (aq)2-Bromo derivative45–60Low cost, aqueous compatible
POCl₃2-Chloro derivative82Faster reaction times

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-6-chloro-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits broad-spectrum activity against various bacteria, fungi, and parasites. The mechanism of action often involves interference with microbial cell function, which can lead to cell death or inhibition of growth.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole. Molecular docking studies suggest that the compound may interact with enzymes involved in cancer cell proliferation pathways. This interaction could inhibit tumor growth and promote apoptosis in cancer cells.

Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of specific enzymes associated with microbial resistance and cancer progression. By binding to these enzymes, it may prevent their normal function, thereby enhancing the efficacy of existing treatments or providing a basis for new therapeutic strategies.

Case Studies and Research Findings

Several studies have documented the applications of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole in various contexts:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzimidazole, including this compound, exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The results indicated that structural modifications could enhance potency.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that treatment with 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. This suggests potential as a therapeutic agent in oncology .
  • Molecular Docking Analysis : Computational studies have provided insights into the binding affinities of this compound with various biological targets. These analyses are crucial for predicting its efficacy and guiding future drug design efforts.

Comparison with Related Compounds

To understand the unique properties of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, it is helpful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
2-Bromo-1H-benzimidazoleSimple bromobenzimidazoleLacks chlorine substitution
6-Bromo-2-(4-chlorophenyl)-1H-benzimidazoleChlorine on a different phenyl positionDifferent biological activity profile
5-Chloro-1H-benzimidazoleNo bromine substitutionExhibits distinct reactivity patterns
2-(4-Chlorophenyl)-1H-benzimidazoleLacks bromine at ortho positionDifferent electronic properties affecting reactivity

This comparison illustrates how variations in substituents influence chemical behavior and biological activity, emphasizing the uniqueness of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole within its class.

Mechanism of Action

The mechanism of action of 2-(2-BROMO-PHENYL)-5-CHLORO-1H-BENZOIMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease progression.

Comparison with Similar Compounds

2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole

  • Substituents : Chlorine at the 5-position of benzimidazole; butoxy group at the ortho position of the phenyl ring.
  • Molecular formula : C₁₇H₁₇ClN₂O.
  • Molecular weight : 300.79 g/mol .
  • This may reduce aqueous solubility but enhance membrane permeability.

2-Chloro-5-fluorobenzimidazole

  • Substituents : Chlorine and fluorine on the benzimidazole core.
  • Molecular formula : C₇H₄ClFN₂.
  • Molecular weight : 174.57 g/mol .
  • Key differences : The absence of a phenyl ring and the presence of fluorine (smaller, highly electronegative) may alter electronic properties and target selectivity compared to bromo-chloro derivatives.

5-Bromo-2-(chloromethyl)-1,3-benzothiazole

  • Substituents : Bromine at the 5-position; chloromethyl group at the 2-position of a benzothiazole core.
  • Molecular formula : C₈H₅BrClNS.
  • Molecular weight : 254.56 g/mol .
  • Key differences : Replacement of the benzimidazole NH group with sulfur (benzothiazole) increases hydrophobicity and may modify metabolic stability.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted LogP*
2-(2-Bromo-phenyl)-5-chloro-1H-benzimidazole C₁₃H₈BrClN₂ 307.58 Br (ortho-phenyl), Cl (5-pos.) ~3.2
2-(2-Butoxy-5-chlorophenyl)-1H-benzimidazole C₁₇H₁₇ClN₂O 300.79 Butoxy (ortho-phenyl), Cl ~4.1
2-Chloro-5-fluorobenzimidazole C₇H₄ClFN₂ 174.57 Cl, F (benzimidazole core) ~2.3
5-Bromo-2-(chloromethyl)-1,3-benzothiazole C₈H₅BrClNS 254.56 Br, CH₂Cl (benzothiazole core) ~2.8

*LogP values estimated via fragment-based methods (e.g., Crippen’s method).

Electronic Effects and Binding Affinity

  • Comparative docking studies using AutoDock Vina suggest that halogenated benzimidazoles may exhibit higher binding affinities than alkoxy-substituted analogs due to stronger van der Waals interactions and halogen bonding.

Biological Activity

2-(2-Bromo-phenyl)-5-chloro-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole family, characterized by its unique structural features, including a bromine atom at the ortho position of the phenyl ring and a chlorine atom at the 5-position of the benzimidazole moiety. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C13H8BrClN2
  • Molecular Weight : 307.57 g/mol
  • CAS Number : 14225-83-3

The presence of halogen substituents (bromine and chlorine) significantly influences the compound's reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Benzimidazole derivatives, including 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, are known for their broad-spectrum antimicrobial activity against various microorganisms, including bacteria, fungi, and parasites. Studies indicate that this compound exhibits significant antibacterial and antifungal properties, which can be attributed to its ability to disrupt microbial cell processes .

Table 1: Antimicrobial Activity of 2-(2-Bromo-phenyl)-5-chloro-1H-benzimidazole

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli18 mm
Candida albicans20 mm

Anticancer Activity

Research has demonstrated that 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole exhibits promising anticancer activity. In vitro studies on various cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis.

Case Study: In Vitro Anticancer Activity
A study evaluated the effects of this compound on A549 (lung cancer) and Caco-2 (colon cancer) cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 50 µM, with IC50 values suggesting potent activity against Caco-2 cells compared to A549 cells .

Table 2: Anticancer Activity Results

Cell LineIC50 (µM)Effect ObservedReference
A54970Moderate inhibition
Caco-235Significant inhibition

The biological activity of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound interacts with enzymes involved in microbial resistance and cancer cell proliferation pathways. It shows potential binding affinities with targets such as acetylcholinesterase, which is crucial for its anticancer effects .
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis .
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the mechanism through which this compound exerts its cytotoxic effects on cancer cells .

Structure-Activity Relationship (SAR)

The structure of benzimidazole derivatives plays a critical role in their biological activity. Variations in substituents can significantly alter the pharmacological profile. For instance, the presence of both bromine and chlorine enhances the compound's ability to interact with biological targets compared to other benzimidazole derivatives lacking these halogens.

Table 3: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
2-Bromo-1H-benzimidazoleSimple bromobenzimidazoleLimited activity
6-Bromo-2-(4-chlorophenyl)-1H-benzimidazoleChlorine on different phenyl positionDifferent activity profile
2-(2-Bromo-phenyl)-5-chloro-1H-benzimidazole Unique dual substitutionBroad-spectrum antimicrobial & anticancer activity

Q & A

Q. What are the common synthetic routes for 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization of halogenated precursors. For example, analogous benzimidazoles are prepared by reacting substituted benzoyl hydrazides with POCl₃ under reflux, followed by oxidation with agents like CrO₃ to introduce functional groups . Optimization involves adjusting reaction temperature (e.g., 120°C for cyclization), solvent polarity, and stoichiometry of reagents. Characterization via TLC or HPLC can monitor intermediate formation.

Q. How is the structural integrity of 2-(2-bromo-phenyl)-5-chloro-1H-benzimidazole validated in crystallographic studies?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is employed to resolve bond lengths, angles, and halogen positions . For non-crystalline samples, complementary techniques like ¹H/¹³C NMR and IR spectroscopy validate substituent positions. Discrepancies between experimental and theoretical data (e.g., DFT calculations) may require iterative refinement .

Advanced Research Questions

Q. What experimental strategies address contradictions between spectroscopic and crystallographic data for halogenated benzimidazoles?

  • Methodological Answer : Discrepancies (e.g., unexpected dihedral angles in XRD vs. NMR-derived conformers) are resolved through:
  • Triangulation : Cross-validating with mass spectrometry (HRMS) and computational modeling (e.g., MOE or Gaussian).
  • Dynamic NMR : To probe temperature-dependent conformational changes .
  • High-resolution XRD : Using synchrotron radiation for improved accuracy .

Q. How can the pharmacological activity of this compound be systematically explored in vitro?

  • Methodological Answer :
  • Targeted Assays : Screen against kinases or GPCRs using fluorescence polarization or SPR.
  • SAR Studies : Modify the bromo or chloro substituents and compare bioactivity (e.g., IC₅₀ values) .
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation.
    Example data table:
DerivativeSubstituent ModificationIC₅₀ (μM)Metabolic Half-life (h)
ParentNone12.32.1
Analog ABr → F8.73.5

Q. What computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Analyze electron density maps (e.g., Fukui indices) to identify nucleophilic/electrophilic sites .
  • Docking Studies : Predict steric hindrance in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Solvent Modeling : COSMO-RS simulations to optimize solvent polarity for reaction efficiency .

Methodological Challenges and Solutions

Q. How to mitigate decomposition of halogenated intermediates during synthesis?

  • Methodological Answer :
  • Low-Temperature Quenching : For acid-sensitive intermediates, use ice-cold basification.
  • Inert Atmosphere : Prevent oxidation/hydrolysis using N₂/Ar .
  • Stabilizing Agents : Add EDTA to chelate metal impurities in POCl₃-mediated reactions .

Q. What safety protocols are critical when handling bromo- and chloro-substituted benzimidazoles?

  • Methodological Answer :
  • Ventilation : Use fume hoods for reactions releasing HBr/HCl gases.
  • PPE : Nitrile gloves and goggles; avoid skin contact due to potential aryl halide toxicity (note: specific toxicological data for this compound is limited; extrapolate from structurally similar SDS) .

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